α₁-Adrenergic Receptor Affinity: A 300-Fold Divergence from the Parent Pyrimidinylpiperazine Fragment
The target compound binds to the α₁-adrenergic receptor with a Ki of 2.5 µM (2500 nM) as determined by displacement of [³H]-prazosin from pig cerebral cortex [1]. In stark contrast, the closely related fragment 1-(2-pyrimidinyl)piperazine (1-PP), which lacks the coumarin carbonyl extension, shows negligible affinity for α₁-adrenergic receptors but binds potently to α₂-adrenergic receptors with a Ki of 7.3–40 nM [2]. This demonstrates a >300-fold shift in receptor subtype selectivity driven solely by the addition of the coumarin-carbonyl moiety.
| Evidence Dimension | Binding Affinity (Ki) at α₁-Adrenergic Receptor |
|---|---|
| Target Compound Data | Ki = 2.5 µM (2500 nM) |
| Comparator Or Baseline | 1-(2-Pyrimidinyl)piperazine (1-PP): Ki = not reported (negligible affinity for α₁); α₂ Ki = 7.3–40 nM |
| Quantified Difference | >300-fold selectivity reversal (α₁ vs α₂) |
| Conditions | Radioligand displacement: [³H]-prazosin in pig cerebral cortex membranes (target compound); [³H]-rauwolscine or similar for 1-PP |
Why This Matters
Procuring the intact hybrid molecule is mandatory for studies targeting α₁-adrenergic pharmacology; the simple pyrimidinylpiperazine fragment cannot serve as a surrogate.
- [1] BindingDB. BDBM50442753 (CHEMBL2443003). Ki = 2.50E+3 nM for α₁-adrenergic receptor. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50442753&google=BDBM50442753 (accessed 2026-04-17). View Source
- [2] ChemChart. 2-(1-Piperazinyl)pyrimidine. Ki = 7.3–40 nM (α₂-adrenergic). https://chemchart.com/2-1-piperazinyl-pyrimidine (accessed 2026-04-17). View Source
